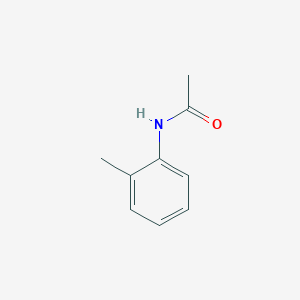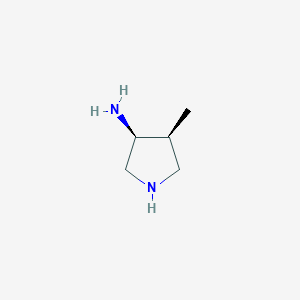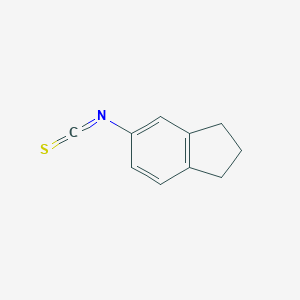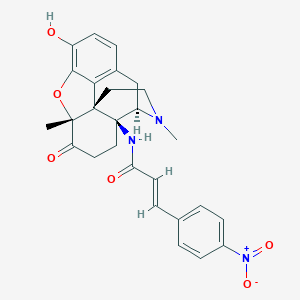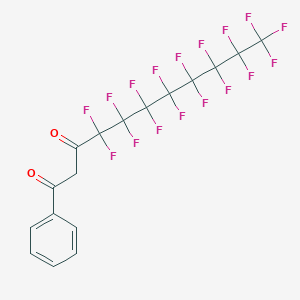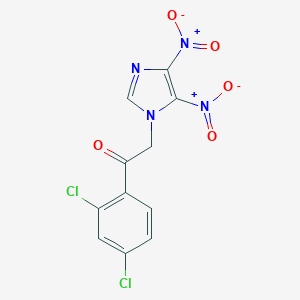
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone, also known as DDE, is a synthetic compound that has been widely used in scientific research for its various applications. This compound has been synthesized through different methods and has been shown to have a unique mechanism of action, resulting in various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone involves the inhibition of DNA synthesis and the disruption of cellular signaling pathways. 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to inhibit the activity of enzymes involved in DNA synthesis, leading to the accumulation of DNA damage. Additionally, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to disrupt the activity of ion channels, resulting in altered cellular signaling pathways.
生化学的および生理学的効果
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the alteration of ion channel activity. Moreover, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to have antitumor and antibacterial activity.
実験室実験の利点と制限
The advantages of using 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone in lab experiments include its unique mechanism of action, its broad range of applications, and its ability to induce apoptosis and inhibit cell proliferation. However, the limitations of using 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone in lab experiments include its potential toxicity and the need for careful handling and disposal.
将来の方向性
For research on 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone include the study of its potential use as an antifungal agent, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of various diseases, including cancer and bacterial infections. Moreover, the study of the molecular mechanisms underlying the activity of 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone will provide valuable insights into its potential therapeutic applications.
Conclusion
In conclusion, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone is a synthetic compound that has been widely used in scientific research for its various applications. Its unique mechanism of action, biochemical and physiological effects, and broad range of applications make it a valuable tool for researchers. Future research on 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone will provide valuable insights into its potential therapeutic applications and will pave the way for the development of novel treatments for various diseases.
合成法
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone can be synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazine with 4,5-dinitroimidazole-1-ethanol in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2,4-dichlorophenylhydrazine with 4,5-dinitroimidazole-1-carboxylic acid in the presence of thionyl chloride and dimethylformamide.
科学的研究の応用
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been used in various scientific research applications, including its use as an antibacterial agent, antitumor agent, and antifungal agent. It has also been used in the study of ion channels and their role in cellular signaling. Moreover, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been used in the study of DNA damage and repair mechanisms.
特性
CAS番号 |
143073-62-5 |
|---|---|
製品名 |
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone |
分子式 |
C11H6Cl2N4O5 |
分子量 |
345.09 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)-2-(4,5-dinitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C11H6Cl2N4O5/c12-6-1-2-7(8(13)3-6)9(18)4-15-5-14-10(16(19)20)11(15)17(21)22/h1-3,5H,4H2 |
InChIキー |
WLXQIRKGPAQBGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC(=C2[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC(=C2[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
Ethanone, 1-(2,4-dichlorophenyl)-2-(4,5-dinitro-1H-imidazol-1-yl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



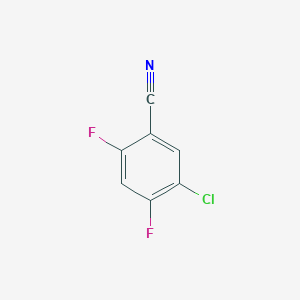
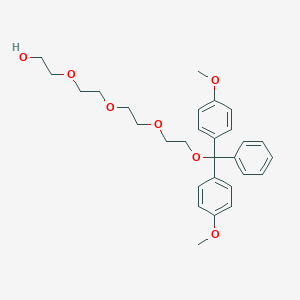
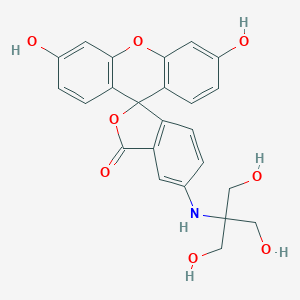
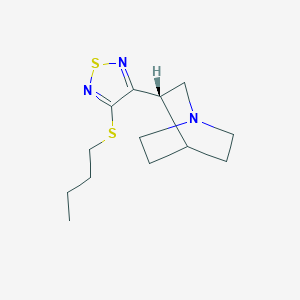
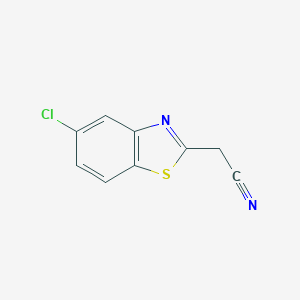
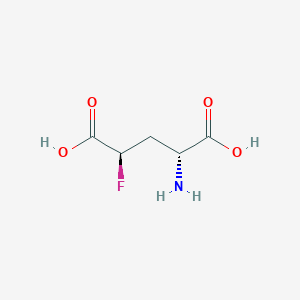
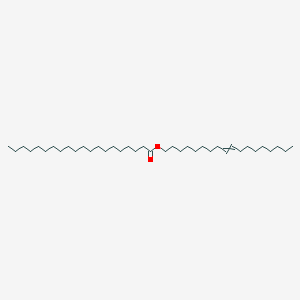
![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)
